![molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.
Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.
科学研究应用
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds for research purposes.
作用机制
The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring, making it less complex.
1,2-Dimethylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, which limits its reactivity in certain applications.
Uniqueness
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
属性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3 |
InChI 键 |
JIZAOJRNJHFWBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C)C=CN=C2CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


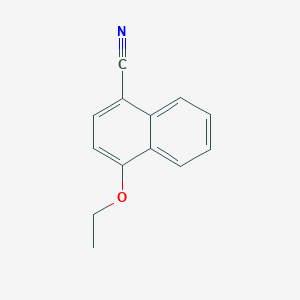
![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
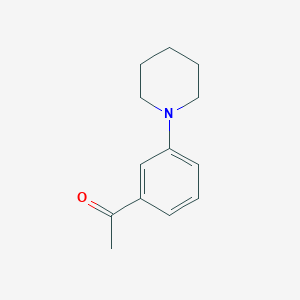
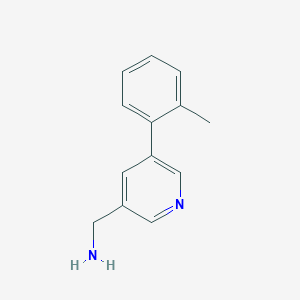

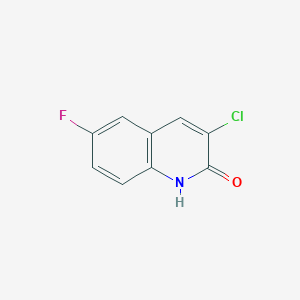
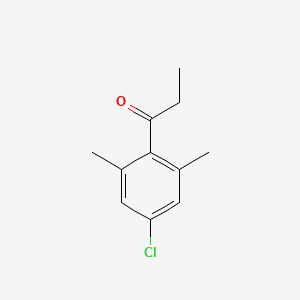
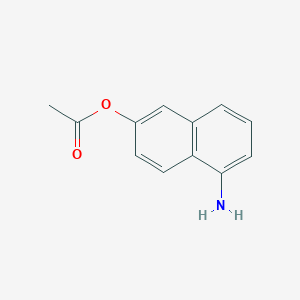


![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)

